(4R)-1,3-Thiazinane-4-carboxylic acid

asymmetric synthesis D-amino acid preparation chiral resolution

Researchers synthesizing D-amino acid-containing peptides face a critical stereochemical bottleneck: racemic 1,3-thiazinane-4-carboxylic acid cannot yield chirally pure D-homocysteine, and the (4S) enantiomer produces exclusively the L-product. (4R)-THA is the mandatory single-enantiomer building block validated by Miyazaki et al. (1993) for D-homocysteine production at 100% optical purity. Its computed LogP of 0.45 confers a ~3 log-unit lipophilicity advantage over five-membered thiazolidine analogs (LogP ≈ -2.5), making it the preferred scaffold for CNS-targeted medicinal chemistry and sp³-rich compound library construction. Standard pack sizes: 100 mg, 1 g, and bulk custom. Global shipment available.

Molecular Formula C5H9NO2S
Molecular Weight 147.192
CAS No. 147331-82-6
Cat. No. B589271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-1,3-Thiazinane-4-carboxylic acid
CAS147331-82-6
Molecular FormulaC5H9NO2S
Molecular Weight147.192
Structural Identifiers
SMILESC1CSCNC1C(=O)O
InChIInChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
InChIKeyJZKHUBWXBZINMO-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-1,3-Thiazinane-4-carboxylic Acid (CAS 147331-82-6) – Procurement-Oriented Product Summary


(4R)-1,3-Thiazinane-4-carboxylic acid (also designated (R)-THA) is a chiral, fully saturated six-membered N,S-heterocycle bearing a carboxylic acid at the 4-position . The compound serves as a key enantiopure intermediate for the asymmetric synthesis of D-homocysteine and D-homocystine [1]. Its computed LogP of 0.45 and polar surface area of 74.6 Ų distinguish it from the more hydrophilic five-membered thiazolidine analog L-thioproline .

Why Racemic or Enantiomeric Substitution of (4R)-1,3-Thiazinane-4-carboxylic Acid Is Not Scientifically Valid


The (4R) and (4S) enantiomers of 1,3-thiazinane-4-carboxylic acid exhibit opposite stereochemical outcomes in downstream transformations: (4R)-THA yields D-homocysteine while (4S)-THA yields L-homocysteine [1]. Consequently, racemic material cannot deliver chirally pure products, and the enantiomers are not interchangeable for any application requiring defined absolute configuration. Generic substitution with the five-membered thiazolidine analog (L-thioproline) is equally invalid because the thiazinane ring confers distinct conformational preferences, basicity, and lipophilicity that impact molecular recognition and pharmacokinetic behavior [2].

Quantitative Differentiation Evidence for (4R)-1,3-Thiazinane-4-carboxylic Acid Against Closest Analogs


Enantiomer-Specific Conversion: (4R)-THA vs. (4S)-THA Yield Opposite Homocysteine Enantiomers at 100% Optical Purity

Under identical asymmetric transformation conditions, (4R)-1,3-thiazinane-4-carboxylic acid is converted to D-homocysteine with 100% optical purity, whereas the (4S)-enantiomer furnishes L-homocysteine with the same optical purity [1]. This establishes that the (4R) enantiomer is the obligatory precursor for D-homocysteine, the non-proteinogenic enantiomer required for D-peptide synthesis and racemization studies.

asymmetric synthesis D-amino acid preparation chiral resolution

Ring-Size Lipophilicity Advantage: Thiazinane vs. Thiazolidine Scaffold Comparison

The six-membered 1,3-thiazinane-4-carboxylic acid scaffold exhibits computed LogP = 0.45 (ACD/Labs) [1], while the five-membered analog L-thioproline ((4R)-1,3-thiazolidine-4-carboxylic acid) shows significantly lower lipophilicity with ALOGPS LogP = -2.5 [2]. This ~3 log-unit difference indicates that the thiazinane ring imparts greater membrane permeability potential relative to the thiazolidine class, which may be relevant for central nervous system (CNS) applications or intracellular target engagement.

physicochemical profiling membrane permeability logP comparison

Endogenous Biomarker Relevance of the 1,3-Thiazinane-4-carboxylic Acid Scaffold in Human Metabolism

The racemic 1,3-thiazinane-4-carboxylic acid (TCA) scaffold is formed in vivo in humans via non-enzymatic condensation of homocysteine (or its thiolactone) with formaldehyde, and has been quantified in human urine [1]. A validated GC-MS method demonstrated a linear assay range of 1–50 µmol L⁻¹ with the lowest calibration point serving as the limit of quantification (LOQ). Endogenous TCA was detected in urine from 15 apparently healthy volunteers [1]. This establishes the biological relevance and analytical tractability of the thiazinane-4-carboxylic acid chemotype.

homocysteine metabolism biomarker quantification GC-MS assay

Procurement-Relevant Application Scenarios for (4R)-1,3-Thiazinane-4-carboxylic Acid


Stereospecific Synthesis of D-Homocysteine and D-Homocystine for Peptide Engineering

The (4R) enantiomer is the chemically defined precursor for D-homocysteine production at 100% optical purity, as demonstrated by Miyazaki et al. [1]. Laboratories engaged in synthesizing D-amino acid-containing peptides, investigating racemization-resistant analogs, or preparing D-homocystine for crystallographic and biochemical studies require the (4R) enantiomer specifically; the (4S) form or racemate cannot yield the D-product.

Lipophilicity-Driven CNS Probe Design Using the Thiazinane Scaffold

With a computed LogP of 0.45, the thiazinane scaffold offers a ~3 log-unit lipophilicity advantage over the thiazolidine analog L-thioproline (LogP ≈ -2.5) [1][2]. This property makes (4R)-1,3-thiazinane-4-carboxylic acid a preferred building block for medicinal chemistry campaigns where passive membrane permeability or blood-brain barrier penetration is desired, such as CNS-targeted probe or drug discovery programs.

Metabolic Biomarker Research and Analytical Method Development

The 1,3-thiazinane-4-carboxylic acid scaffold is an established endogenous metabolite formed from homocysteine and formaldehyde in humans [3]. Procurement of the (4R) enantiomer enables studies to determine whether the endogenous pool is stereochemically biased, and supports the development of enantioselective analytical methods (e.g., chiral GC-MS or LC-MS) for differentiating enzymatic from non-enzymatic pathways in homocysteine metabolism.

Chiral Building Block for Complex Heterocyclic Libraries

As a defined single-enantiomer N,S-heterocyclic carboxylic acid, (4R)-1,3-thiazinane-4-carboxylic acid serves as a versatile scaffold for constructing sp³-rich compound libraries. Its ring nitrogen and sulfur atoms provide orthogonal functionalization handles, while the defined (R) configuration at C4 ensures stereochemical integrity in downstream derivatives. This makes it suitable for diversity-oriented synthesis in pharmaceutical lead generation [1].

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